
R-(-)-Flecainide
Übersicht
Beschreibung
R-(-)-Flecainide is the enantiomer of flecainide acetate, a class Ic antiarrhythmic agent primarily used to treat ventricular and supraventricular tachyarrhythmias. Its molecular formula is C₁₇H₂₀F₆N₂O₃ (molecular weight: 414.35 g/mol), and its stereospecificity is defined by the CAS number 99495-90-6 . Unlike its racemic counterpart, the R-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties due to stereoselective metabolism, which may influence clinical efficacy and safety profiles .
Biologische Aktivität
R-(-)-Flecainide is a Class IC antiarrhythmic agent widely used for managing various cardiac arrhythmias, particularly atrial fibrillation and ventricular tachycardia. Its biological activity is characterized by its effects on sodium channels and calcium handling in cardiac myocytes, which are crucial for maintaining normal heart rhythm. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical implications, and case studies.
Sodium Channel Blockade:
this compound primarily exerts its antiarrhythmic effects through the blockade of voltage-gated sodium channels (Nav1.5) in cardiac tissues. This blockade reduces the maximum upstroke velocity of the action potential (phase 0 depolarization), leading to a prolonged refractory period in atrial and ventricular tissues. The drug shows a high affinity for open-state sodium channels, resulting in slow dissociation kinetics, which contributes to its effectiveness in controlling tachyarrhythmias .
Calcium Handling:
Recent studies have highlighted flecainide's role in modulating calcium (Ca²⁺) dynamics within cardiac myocytes. Specifically, it has been shown to inhibit ryanodine receptors (RyR2), which are critical for Ca²⁺ release from the sarcoplasmic reticulum (SR). This inhibition reduces spontaneous Ca²⁺ release and may prevent afterdepolarizations that can trigger arrhythmias . In permeabilized adult rat ventricular myocytes (ARVM), flecainide was found to decrease Ca²⁺ wave frequency without significantly altering SR Ca²⁺ uptake .
Clinical Efficacy and Safety Profile
The therapeutic range for this compound is typically between 0.2 to 1.0 mg/mL, with higher concentrations associated with increased risk of toxicity, including bradycardia and conduction abnormalities . Case studies illustrate the drug's narrow therapeutic index; for instance, a patient who overdosed on flecainide experienced severe bradycardia and required advanced interventions such as intravenous lipid emulsion therapy .
Table 1: Clinical Trials on Flecainide Efficacy
Study | Patients | AF Duration | Formulation | Reversion Rate |
---|---|---|---|---|
Capucci et al | 22 | ≤ 7 d | Oral (300 mg) | 91% at 8 h |
Donovan et al | 51 | ≤ 3 d | IV (2 mg/kg) | 57% at 1 h |
Boriani et al | 69 | < 8 d | Oral (300 mg) | 75% at 8 h |
Martínez-Marcos et al | 50 | ≤ 2 d | IV (2 mg/kg) | 58% at 1 h |
Case Studies
Case Study 1: Flecainide Toxicity Management
A notable case involved a 50-year-old male who ingested a lethal dose of flecainide (1125 mg) during a suicide attempt. Initial ECG showed wide QRS complexes and bradycardia. Treatment included sodium bicarbonate and lipid emulsion therapy, resulting in successful conversion to normal sinus rhythm after several interventions .
Case Study 2: Accidental Overdose
Another case highlighted an accidental overdose where a patient on flecainide presented with widened QRS complexes and required immediate treatment with sodium bicarbonate and supportive care. The patient’s serum flecainide level was significantly elevated, confirming toxicity .
Research Findings
Research indicates that this compound not only affects sodium channels but also has implications for calcium dynamics in the heart. In particular:
- Calcium Sparks: At concentrations around 25 μM, flecainide induced significant changes in Ca²⁺ sparks in permeabilized ARVM, indicating its influence on intracellular calcium signaling pathways .
- Arrhythmia Prevention: In patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), flecainide effectively prevents life-threatening arrhythmias by stabilizing cardiac membrane potentials and reducing triggered activity due to abnormal calcium release .
Q & A
Basic Research Questions
Q. What are the key pharmacological properties of R-(-)-Flecainide, and how do they influence experimental design in arrhythmia research?
this compound, a class IC antiarrhythmic, selectively blocks cardiac sodium channels, prolonging action potential duration. Its enantiomeric purity is critical for reproducibility; studies must validate stereochemical identity using chiral chromatography or X-ray crystallography . Experimental designs often employ in vitro models (e.g., HEK-293 cells expressing NaV1.5 channels) and in vivo arrhythmia induction protocols (e.g., aconitine-induced models in rodents). Dosing ranges (1–100 µM in vitro) should align with therapeutic plasma concentrations (0.2–1 µg/mL) to avoid non-specific effects .
Q. How do researchers ensure enantiomeric purity of this compound in synthesis and characterization?
Enantioselective synthesis involves chiral auxiliaries or asymmetric catalysis, followed by purity verification via polarimetry, circular dichroism, or HPLC with chiral stationary phases. Batch-to-batch variability must be minimized using validated protocols, as impurities can confound electrophysiological results. NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry are essential for structural confirmation .
Q. What in vitro models are most suitable for studying this compound’s sodium channel blockade?
HEK-293 cells transfected with human NaV1.5 channels are standard for assessing use-dependent blockade. Patch-clamp electrophysiology under varying stimulation frequencies (1–5 Hz) quantifies tonic and phasic inhibition. Concurrent measurement of hERG channel activity is critical to evaluate proarrhythmic risk .
Advanced Research Questions
Q. What methodological strategies address contradictory findings on this compound’s anti-inflammatory effects?
Discrepancies in cytokine modulation (e.g., TNF-α suppression vs. no effect in certain models) require cross-validation using multiple assays (ELISA, flow cytometry) and model systems (human neutrophils, murine macrophages). Dose-response curves (1–100 µM) and time-course experiments can identify threshold effects. Meta-analyses of existing data should account for species-specific responses and LPS stimulation protocols .
Q. How can researchers optimize experimental designs to differentiate this compound’s stereospecific effects from its racemic mixture?
Comparative studies using both enantiomers and racemic flecainide must control for batch variability. In silico docking simulations (e.g., AutoDock Vina) predict enantiomer-channel interactions, while functional assays (e.g., calcium imaging in cardiomyocytes) validate stereospecificity. Data should be normalized to enantiomer-free controls to isolate chirality-dependent effects .
Q. What advanced techniques resolve this compound’s dual role in arrhythmia and sepsis survival?
Transcriptomic profiling (RNA-seq) of LPS-treated neutrophils exposed to this compound can identify off-target immune-modulatory pathways. In septic rat models, telemetric ECG monitoring paired with cytokine quantification (multiplex assays) correlates cardiac effects with survival outcomes. Bayesian statistical models assess causality between sodium channel blockade and immune response modulation .
Q. How do researchers reconcile this compound’s proarrhythmic risks with its therapeutic benefits in long-term studies?
Chronic toxicity studies in transgenic arrhythmia-prone models (e.g., Scn5a<sup>+/−</sup> mice) evaluate dose-dependent QRS widening and sudden cardiac death. Machine learning algorithms (e.g., random forests) analyze Holter monitor data to predict risk thresholds. Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing regimens to balance efficacy and safety .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s concentration-dependent effects?
Non-linear regression (e.g., Hill equation) models dose-response relationships for IC50 calculations. Mixed-effects models account for inter-experimental variability in multi-laboratory studies. Open-source platforms (e.g., R/Bioconductor) ensure transparency in raw data processing and outlier detection .
Q. How can researchers enhance reproducibility in studies of this compound’s enantiomer-specific activity?
Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) mandates publication of raw electrophysiology traces, NMR spectra, and chromatograms in repositories like Zenodo. Collaborative platforms (e.g., Protocols.io ) standardize experimental workflows, reducing protocol drift across labs .
Q. Ethical and Translational Considerations
Q. What ethical guidelines govern preclinical studies of this compound in comorbid arrhythmia-sepsis models?
Studies must comply with ARRIVE 2.0 guidelines for animal research, including a priori sample size calculations and humane endpoints (e.g., predefined mortality thresholds). Dual-use concerns (cardiac vs. immune modulation) require oversight by institutional biosafety committees to prevent misuse in non-therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
R-(-)-Flecainide shares structural and mechanistic similarities with other class Ic antiarrhythmics, such as encainide and propafenone, as well as class Ib agents like lidocaine. Below is a detailed comparative analysis based on experimental and clinical data.
Mechanism of Action
Sodium Channel Blockade
- This effect is exacerbated under ischemic conditions, increasing the risk of ventricular tachycardia (VT) or fibrillation (VF) .
- Lidocaine (Class Ib): Weak NaV1.5 blockade with rapid kinetics, minimally affecting conduction velocity. Reduces Tp–Te interval and suppresses ischemia-induced VT/VF .
- Encainide (Class Ic, withdrawn): Similar NaV1.5 blockade to flecainide but associated with higher pro-arrhythmic mortality in structural heart disease patients, as demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST) .
Ryanodine Receptor (RyR2) Modulation
- This compound: Reduces spontaneous calcium waves in catecholaminergic polymorphic ventricular tachycardia (CPVT) models by blocking RyR2 channels in their open state.
- Propafenone: Lacks direct RyR2 inhibition, relying solely on NaV1.5 blockade for antiarrhythmic effects .
Atrial Fibrillation (AF) and Paroxysmal Supraventricular Tachycardia (PSVT)
A 12-month open-label trial comparing flecainide and propafenone in 335 patients demonstrated:
Parameter | Flecainide (%) | Propafenone (%) | p-value |
---|---|---|---|
PSVT recurrence-free | 93 | 86 | 0.24 |
AF recurrence-free | 77 | 75 | 0.72 |
Major adverse events | 2 (rapid AF) | 1 (VT) | — |
Flecainide showed comparable efficacy to propafenone but carried a higher risk of rapid AF conversion .
Ventricular Arrhythmias in CPVT
- This compound : Reduces VT/VF episodes in CPVT patients and Casq2⁻/⁻ mice by 70–80% via dual NaV1.5/RyR2 blockade .
- Lidocaine : Ineffective in CPVT due to lack of RyR2 interaction .
Pharmacokinetics and Toxicity
Parameter | This compound | Encainide | Lidocaine |
---|---|---|---|
Bioavailability | 90–95% | 30–40% | 35% |
Half-life (hours) | 12–27 | 2–4 | 1.5–2 |
Pro-arrhythmic risk | High (in ischemia) | Very high | Low |
CYP450 metabolism | CYP2D6 | CYP2D6 | CYP3A4 |
Flecainide’s long half-life necessitates careful dose titration to avoid toxicity, particularly in patients with renal impairment .
Key Research Findings and Controversies
Dual Mechanism Debate: While flecainide’s NaV1.5 blockade is well-established, its RyR2 inhibition remains contentious.
Mutation-Specific Efficacy : Flecainide’s antiarrhythmic efficacy in CPVT is mutation-dependent, highlighting the need for genetic stratification before use .
Eigenschaften
IUPAC Name |
N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424962 | |
Record name | R-(-)-Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99495-90-6 | |
Record name | R-(-)-Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.